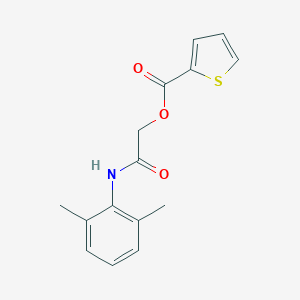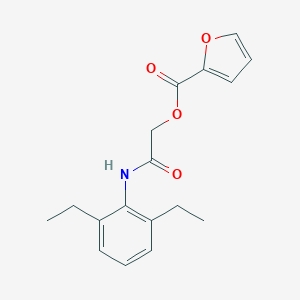![molecular formula C17H19NO3 B270986 N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly known as DMF-7, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and material science. DMF-7 is a cyclic amide that belongs to the class of fused bicyclic compounds, which possess diverse biological and chemical properties.
Mécanisme D'action
The mechanism of action of DMF-7 is not fully understood, but it is believed to act by inhibiting various cellular processes such as DNA synthesis, cell division, and protein synthesis. DMF-7 has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for a potential anticancer drug.
Biochemical and Physiological Effects:
DMF-7 has been shown to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. It has been reported to have a good pharmacokinetic profile, with high bioavailability and a long half-life. DMF-7 has been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMF-7 is its ease of synthesis and low toxicity profile, which makes it an attractive compound for use in laboratory experiments. However, one of the limitations of DMF-7 is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for the research and development of DMF-7. One potential area of research is the synthesis of analogs of DMF-7 with improved biological activity and solubility. Another area of research is the investigation of the mechanism of action of DMF-7 and its potential applications in the treatment of neurological disorders. Additionally, the use of DMF-7 as a building block for the synthesis of novel materials with unique properties is another potential avenue of research.
Méthodes De Synthèse
The synthesis of DMF-7 involves the reaction of 2,5-dimethylphenyl isocyanate with 3,4-dihydro-2H-pyran in the presence of a catalyst such as trifluoroacetic acid. The reaction proceeds through a cascade of cyclization and rearrangement steps to yield DMF-7 as a white crystalline solid. The synthesis of DMF-7 is relatively straightforward and can be carried out on a large scale with high yields.
Applications De Recherche Scientifique
DMF-7 has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been reported to exhibit promising biological activities such as antibacterial, antifungal, and antitumor properties. DMF-7 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Additionally, it has been reported to possess potent antifungal activity against Candida albicans and Aspergillus niger.
Propriétés
Nom du produit |
N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO3/c1-8-3-4-9(2)12(5-8)18-16(19)14-10-6-11-13(7-10)21-17(20)15(11)14/h3-5,10-11,13-15H,6-7H2,1-2H3,(H,18,19) |
Clé InChI |
SCDLMWDDOYVWEE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2C3CC4C2C(=O)OC4C3 |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)

![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270921.png)

![2-[(2-ethoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270925.png)